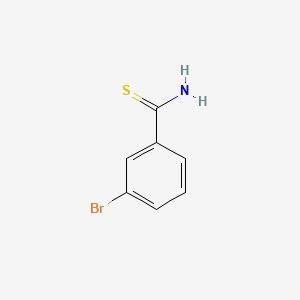

3-Bromothiobenzamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromobenzenecarbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNS/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCFFEUUASMKLDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40176814 | |

| Record name | Benzenecarbothioamide, 3-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40176814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2227-62-5 | |

| Record name | Benzenecarbothioamide, 3-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002227625 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenecarbothioamide, 3-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40176814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromothiobenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromothiobenzamide: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Bromothiobenzamide, a halogenated aromatic thioamide of interest in medicinal chemistry and drug development. This document details its chemical identity, physicochemical properties, a robust experimental protocol for its synthesis via thionation of 3-bromobenzamide, and methodologies for its characterization and solubility determination. Furthermore, this guide explores the compound's potential biological activities and applications by examining the established roles of related thioamide and brominated aromatic compounds in pharmacology.

Introduction

This compound (CAS No. 2227-62-5) is a synthetic organic compound featuring a benzene ring substituted with both a bromine atom and a thioamide functional group. The presence of the thioamide moiety, a bioisostere of the amide group, alongside a reactive bromine atom, makes this molecule a versatile building block for the synthesis of more complex heterocyclic structures and a candidate for biological screening. Thioamides are known to exhibit a range of pharmacological activities, and halogenated compounds are prevalent in many approved drugs, enhancing properties such as metabolic stability and binding affinity. This guide serves as a core technical resource for professionals engaged in chemical synthesis and drug discovery.

Chemical Identity and Properties

The fundamental properties of this compound are summarized in the tables below, providing a clear reference for experimental design and safety considerations.

Table 1: Chemical Identification

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | 3-Bromobenzothioamide, 3-BROMOBENZENECARBOTHIOAMIDE |

| CAS Number | 2227-62-5[1] |

| Molecular Formula | C₇H₆BrNS[1] |

| Molecular Weight | 216.1 g/mol [1] |

| Canonical SMILES | C1=CC(=CC(=C1)Br)C(=S)N |

| InChI Key | Not available |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Appearance | Light yellow to brown solid | [1] |

| Melting Point | 118-121 °C | [1] |

| Boiling Point (Predicted) | 308.1 ± 44.0 °C | [1] |

| Density (Predicted) | 1.634 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 12.45 ± 0.29 | [1] |

| Solubility | Specific quantitative data not readily available. Expected to be soluble in many organic solvents like THF, Dichloromethane, and Toluene, with low solubility in water. | General chemical principles |

Synthesis of this compound

The most common and efficient method for the synthesis of thioamides from their corresponding amides is thionation using Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide). The following is a detailed experimental protocol for the synthesis of this compound from 3-Bromobenzamide.

Experimental Protocol: Thionation of 3-Bromobenzamide

Materials:

-

3-Bromobenzamide (1.0 eq)

-

Lawesson's Reagent (0.5 - 0.6 eq)

-

Anhydrous Toluene or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-Bromobenzamide (1.0 eq) and anhydrous toluene (or THF) to achieve a concentration of approximately 0.1-0.2 M.

-

Add Lawesson's reagent (0.5-0.6 eq) to the stirred solution.

-

Heat the reaction mixture to reflux (for toluene, ~110 °C) or stir at room temperature (for THF). The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting amide is consumed. Reaction times can vary from 30 minutes to several hours.

-

Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Redissolve the crude residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford this compound as a solid.

Caption: Synthetic workflow for this compound.

Characterization

Proper characterization of the synthesized this compound is crucial. The following table outlines the expected spectroscopic data based on its structure and data from analogous compounds.

Table 3: Predicted Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons (4H) in the range of 7.2-8.0 ppm. Broad singlet for the -NH₂ protons. |

| ¹³C NMR | Aromatic carbons (6C) in the range of 120-140 ppm. A downfield signal for the C=S carbon (>190 ppm). |

| IR Spectroscopy | N-H stretching bands around 3300-3100 cm⁻¹. C=S stretching band around 1250-1050 cm⁻¹. Aromatic C=C stretching bands around 1600-1450 cm⁻¹. C-Br stretching band in the fingerprint region. |

| Mass Spectrometry | Molecular ion peak (M⁺) showing a characteristic isotopic pattern for one bromine atom (M⁺ and M+2⁺ peaks with approximately 1:1 ratio). |

Solubility Determination

Quantitative solubility data is essential for in vitro and in vivo studies. The following protocol describes the shake-flask method for determining thermodynamic solubility.

Experimental Protocol: Shake-Flask Solubility Measurement

Materials:

-

This compound

-

A range of organic solvents (e.g., ethanol, methanol, DMSO, dichloromethane, acetone)

-

Vials with screw caps

-

Shaker or orbital incubator at a constant temperature (e.g., 25 °C)

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

-

Add an excess amount of solid this compound to a known volume of the selected solvent in a vial.

-

Seal the vial and place it on a shaker at a constant temperature for 24-48 hours to ensure equilibrium is reached.

-

After equilibration, centrifuge the vials to pellet the undissolved solid.

-

Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

-

Quantify the concentration of this compound in the filtrate using a pre-validated HPLC or UV-Vis method with a standard calibration curve.

-

Express the solubility in units such as mg/mL or mol/L.

Caption: Workflow for solubility determination.

Potential Biological Activity and Applications in Drug Development

While specific biological data for this compound is not extensively documented, the activities of related compounds provide a strong basis for its potential applications.

-

Antimicrobial Activity: Thiobenzamides and their derivatives have been investigated for their activity against various pathogens. Notably, ethionamide, a thioamide-containing compound, is a second-line drug for the treatment of tuberculosis. The thioamide functional group can be metabolically activated within bacteria, leading to therapeutic effects.

-

Enzyme Inhibition: The thioamide group can act as a zinc-binding group, suggesting potential inhibitory activity against zinc-containing enzymes. Furthermore, the broader class of substituted benzamides has been explored as inhibitors of various enzymes, including poly(ADP-ribose) polymerase (PARP).

-

Metabolic Pathways and Toxicology: Thioamides are known to be metabolized by flavin-containing monooxygenases (FMOs) and cytochrome P450 enzymes. This can lead to the formation of reactive intermediates that may exhibit toxicity, particularly hepatotoxicity. Understanding these metabolic pathways is crucial for the development of safe and effective drug candidates.

Caption: Potential biological relevance of this compound.

Conclusion

This compound is a readily accessible compound with significant potential as a building block in medicinal chemistry. Its synthesis from the corresponding amide is straightforward, and its characterization can be achieved using standard analytical techniques. The presence of both a thioamide group and a bromine atom provides multiple avenues for further chemical modification and suggests a range of potential biological activities. This technical guide provides the foundational information necessary for researchers to synthesize, characterize, and explore the therapeutic potential of this compound and its derivatives in the pursuit of novel drug candidates. Further investigation into its specific biological targets and safety profile is warranted.

References

An In-Depth Technical Guide to 3-Bromothiobenzamide: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromothiobenzamide, a sulfur-containing organic compound. This document details its molecular structure, physicochemical properties, and a potential synthetic pathway, offering valuable information for its application in chemical research and drug discovery.

Molecular Structure and Properties

This compound is a derivative of thiobenzamide with a bromine atom substituted at the meta-position of the phenyl ring. The presence of the thioamide group (-CSNH2) and the bromine atom imparts specific chemical reactivity and potential biological activity to the molecule.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₇H₆BrNS |

| Molecular Weight | 216.1 g/mol |

| CAS Number | 2227-62-5 |

| Appearance | Light yellow to brown solid |

| Melting Point | 118-121 °C |

Molecular Structure of this compound

Synthesis and Characterization of 3-Bromothiobenzamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Bromothiobenzamide, a valuable intermediate in medicinal chemistry and drug development. This document details synthetic methodologies, experimental protocols, and key characterization data to support researchers in its application.

Introduction

This compound is a halogenated aromatic thioamide that serves as a versatile building block in organic synthesis. The presence of the bromine atom and the thioamide functional group allows for a wide range of chemical modifications, making it a key precursor for the synthesis of various heterocyclic compounds and other complex molecules with potential therapeutic applications. The thioamide moiety is a known pharmacophore in several biologically active compounds, and the bromine atom provides a reactive site for cross-coupling reactions, enabling the construction of diverse molecular scaffolds.

Synthesis of this compound

Two primary synthetic routes for the preparation of this compound are presented: the thionation of 3-bromobenzamide using Lawesson's reagent and the reaction of 3-bromobenzonitrile with a sulfur source.

Synthesis from 3-Bromobenzamide via Thionation

This method involves the conversion of the carbonyl group of 3-bromobenzamide to a thiocarbonyl group using a thionating agent, most commonly Lawesson's reagent.[1][2][3] This reaction is typically efficient and proceeds under mild conditions.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-bromobenzamide (1 equivalent) in an anhydrous solvent such as toluene or tetrahydrofuran (THF).

-

Addition of Lawesson's Reagent: Add Lawesson's reagent (0.5 - 1.0 equivalents) to the solution.[4]

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-24 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane mixture) to yield pure this compound.

Synthesis from 3-Bromobenzonitrile

This approach involves the direct conversion of the nitrile group of 3-bromobenzonitrile to a thioamide. A common method utilizes a source of hydrogen sulfide or a hydrosulfide salt.[5]

Experimental Protocol (adapted from the synthesis of 4-bromothiobenzamide)[5]:

-

Preparation of the Reagent: In a suitable flask, prepare a slurry of sodium hydrogen sulfide hydrate (2.0 equivalents) and magnesium chloride hexahydrate (1.0 equivalent) in dimethylformamide (DMF).

-

Reaction Setup: Add 3-bromobenzonitrile (1.0 equivalent) to the slurry.

-

Reaction Conditions: Stir the reaction mixture at room temperature for approximately 2 hours. Monitor the reaction by TLC.

-

Work-up: Pour the reaction mixture into water to precipitate the crude product. Collect the solid by filtration.

-

Purification: Resuspend the solid in 1 N HCl, stir for 30 minutes, filter, and wash with excess water. The product can be further purified by recrystallization from a suitable solvent like chloroform or ethanol.

Characterization of this compound

The structural confirmation and purity assessment of the synthesized this compound are crucial. The following tables summarize the expected and reported characterization data for the starting materials and the target compound's isomer, which can be used as a reference for the characterization of this compound.

Physical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| 3-Bromobenzamide | C₇H₆BrNO | 200.03 | 155-158 | Solid |

| 3-Bromobenzonitrile | C₇H₄BrN | 182.02 | 38-40 | White to light yellow crystalline solid[1] |

| 4-Bromothiobenzamide | C₇H₆BrNS | 216.10 | 139-143 | Solid |

| This compound | C₇H₆BrNS | 216.10 | Not Reported | Expected to be a solid |

Spectroscopic Data

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons and the thioamide N-H protons. The aromatic protons will appear as multiplets in the range of δ 7.0-8.5 ppm. The chemical shifts will be influenced by the electron-withdrawing nature of the bromo and thioamide groups. The N-H protons are expected to appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons and the thiocarbonyl carbon (C=S). The thiocarbonyl carbon is expected to be significantly downfield, typically in the range of δ 190-210 ppm.

Reference NMR Data for Starting Material (3-Bromobenzamide in DMSO-d₆)[6]:

-

¹H NMR signals are present.

-

¹³C NMR signals are present.[7]

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for the N-H and C=S stretching vibrations.

| Compound | Key IR Absorptions (cm⁻¹) |

| 3-Bromobenzamide | N-H stretch (approx. 3100-3500), C=O stretch (approx. 1660)[8] |

| This compound | N-H stretch (approx. 3100-3500), C=S stretch (approx. 1200-1400), Aromatic C-H stretch (approx. 3000-3100), C=C stretch (approx. 1400-1600) [9][10][11] |

3.2.3. Mass Spectrometry (MS)

The mass spectrum of this compound will show the molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in two peaks with a mass difference of 2 amu.

| Compound | Molecular Ion Peak (m/z) |

| 3-Bromobenzamide | 199/201[8] |

| 3-Bromobenzonitrile | 181/183[12] |

| This compound | 215/217 |

Visualizations

Synthetic Workflows

Caption: Synthetic routes to this compound.

Conclusion

This technical guide provides essential information for the synthesis and characterization of this compound. The detailed experimental protocols for two distinct synthetic pathways, along with the compiled characterization data of related compounds, offer a solid foundation for researchers to produce and verify this important chemical intermediate. The versatility of this compound as a building block in the synthesis of complex organic molecules underscores its significance in the field of drug discovery and development.

References

- 1. Lawesson's Reagent [organic-chemistry.org]

- 2. mdpi.com [mdpi.com]

- 3. BJOC - A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent [beilstein-journals.org]

- 4. rsc.org [rsc.org]

- 5. 4-Bromothiobenzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. spectrabase.com [spectrabase.com]

- 7. spectrabase.com [spectrabase.com]

- 8. Benzamide, m-bromo- [webbook.nist.gov]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. IR Absorption Table [webspectra.chem.ucla.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 3-Bromobenzonitrile | C7H4BrN | CID 23381 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility of 3-Bromothiobenzamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Bromothiobenzamide. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust framework for understanding its theoretical solubility profile and for determining its solubility through established experimental protocols.

Introduction to this compound

This compound is an organic compound featuring a benzene ring substituted with a bromine atom and a thioamide group. The presence of these functional groups dictates its physicochemical properties, including its solubility in various organic solvents. Understanding its solubility is critical for a range of applications, from synthetic organic chemistry and purification to its potential use in drug discovery and materials science.

Key Physicochemical Properties:

-

Molecular Formula: C₇H₆BrNS

-

Molecular Weight: 216.10 g/mol

-

General Structure: Aromatic ring with a bromine substituent and a thioamide functional group.

Theoretical Solubility Profile

The solubility of a compound is primarily governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another. This compound possesses both nonpolar (the benzene ring) and polar (the thioamide group and the bromine atom) characteristics.

-

Nonpolar character: The phenyl ring is hydrophobic and will favor interactions with nonpolar solvents.

-

Polar character: The thioamide group (-C(=S)NH₂) is polar and capable of hydrogen bonding. The bromine atom also contributes to the molecule's polarity.

Based on this structure, this compound is expected to exhibit the following solubility trends:

-

High Solubility in polar aprotic solvents (e.g., Dimethylformamide, Dimethyl Sulfoxide) and moderately polar solvents (e.g., Acetone, Ethyl Acetate) due to a combination of dipole-dipole interactions and the ability of these solvents to solvate both the polar and nonpolar parts of the molecule.

-

Moderate Solubility in polar protic solvents (e.g., Methanol, Ethanol) where hydrogen bonding can occur with the thioamide group.

-

Low Solubility in nonpolar solvents (e.g., Hexane, Toluene) as the polar thioamide group will hinder dissolution.[1]

Quantitative Solubility Data

| Solvent Classification | Solvent | Molecular Formula | Molar Mass ( g/mol ) | Density (g/mL) | Dielectric Constant (ε) | Solubility at 25°C (g/100mL) | Molar Solubility at 25°C (mol/L) |

| Polar Protic | Methanol | CH₄O | 32.04 | 0.792 | 32.7 | Data not available | Data not available |

| Ethanol | C₂H₆O | 46.07 | 0.789 | 24.5 | Data not available | Data not available | |

| Isopropanol | C₃H₈O | 60.10 | 0.786 | 19.9 | Data not available | Data not available | |

| Polar Aprotic | Acetone | C₃H₆O | 58.08 | 0.791 | 20.7 | Data not available | Data not available |

| Acetonitrile | C₂H₃N | 41.05 | 0.786 | 37.5 | Data not available | Data not available | |

| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 0.944 | 36.7 | Data not available | Data not available | |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 1.100 | 46.7 | Data not available | Data not available | |

| Moderately Polar | Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 1.330 | 9.1 | Data not available | Data not available |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | 0.902 | 6.0 | Data not available | Data not available | |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 0.889 | 7.5 | Data not available | Data not available | |

| Nonpolar | Toluene | C₇H₈ | 92.14 | 0.867 | 2.4 | Data not available | Data not available |

| Hexane | C₆H₁₄ | 86.18 | 0.655 | 1.9 | Data not available | Data not available |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is fundamental in various stages of research and development. The following section details established methodologies for quantifying the solubility of organic compounds like this compound.

The shake-flask method is a widely recognized technique for determining the thermodynamic equilibrium solubility of a compound in a given solvent.[2]

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed vial or flask.

-

Equilibration: The mixture is agitated (e.g., using a shaker or magnetic stirrer) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, the suspension is allowed to stand to allow the undissolved solid to settle. The supernatant is then carefully separated from the solid phase. This can be achieved through centrifugation followed by filtration using a chemically inert filter (e.g., a 0.45 μm PTFE filter) to remove any remaining solid particles.[2]

-

Quantification of Solute: The concentration of this compound in the clear, saturated filtrate is determined using a suitable analytical technique.

-

High-Performance Liquid Chromatography (HPLC): This is a common and accurate method for determining the concentration of a solute. A calibration curve is first established using standard solutions of known concentrations of this compound. The saturated solution is then appropriately diluted and injected into the HPLC system to determine its concentration.

-

UV-Visible Spectroscopy: This technique can be employed if the compound has a chromophore that absorbs in the UV-Vis range.[2] Similar to HPLC, a standard curve is generated to correlate absorbance with concentration. The absorbance of the diluted saturated solution is then measured to determine the solubility.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Modern NMR techniques can determine solubility rapidly and accurately.[2] This can be particularly useful for high-throughput screening.

Kinetic solubility testing measures the concentration at which a compound precipitates from a solution when an aqueous buffer is added to a solution of the compound in an organic solvent, typically dimethyl sulfoxide (DMSO).[3] This method is often used in high-throughput screening during early drug discovery.[3]

Visualizations

The following diagram illustrates the logical workflow for the experimental determination of the solubility of an organic compound.

References

Spectroscopic Profile of 3-Bromothiobenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 3-Bromothiobenzamide, a compound of interest in medicinal chemistry and materials science. The following sections present its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The structural elucidation of this compound is supported by a combination of spectroscopic techniques. The data presented in the following tables provide a comprehensive fingerprint of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.85 | br s | 1H | NH |

| 9.55 | br s | 1H | NH |

| 8.01 | t, J = 1.8 Hz | 1H | Ar-H2 |

| 7.75 | ddd, J = 7.9, 1.8, 1.0 Hz | 1H | Ar-H6 |

| 7.69 | ddd, J = 8.0, 2.1, 1.0 Hz | 1H | Ar-H4 |

| 7.37 | t, J = 7.9 Hz | 1H | Ar-H5 |

Solvent: DMSO-d₆

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| 199.5 | C=S |

| 142.1 | Ar-C1 |

| 135.8 | Ar-C6 |

| 131.2 | Ar-C5 |

| 130.6 | Ar-C4 |

| 126.9 | Ar-C2 |

| 121.7 | Ar-C3 |

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3369 | Medium | N-H Stretch |

| 3176 | Medium | N-H Stretch |

| 1621 | Strong | C=C Aromatic Stretch |

| 1563 | Strong | N-H Bend |

| 1418 | Strong | C=S Stretch |

| 882 | Strong | C-H Aromatic Bend (out-of-plane) |

| 785 | Strong | C-Br Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight.

| m/z | Relative Intensity (%) | Assignment |

| 217/219 | 100/98 | [M]⁺ (Molecular Ion) |

| 200/202 | 45/44 | [M-NH₃]⁺ |

| 185/187 | 20/19 | [M-S]⁺ |

| 121 | 85 | [C₇H₅S]⁺ |

| 108 | 30 | [C₆H₄Br]⁺ |

| 76 | 55 | [C₆H₄]⁺ |

The presence of bromine is indicated by the characteristic M/M+2 isotope pattern.

Experimental Protocols

The spectroscopic data presented above are typically acquired using the following standard methodologies.

NMR Spectroscopy

¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz for protons and 100 MHz for carbons. The sample is prepared by dissolving approximately 10-20 mg of this compound in 0.7 mL of a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

IR Spectroscopy

The infrared spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample is prepared as a potassium bromide (KBr) pellet. A small amount of this compound is mixed with dry KBr powder and pressed into a thin, transparent disk. The spectrum is recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectral data are acquired using an electron ionization (EI) mass spectrometer. The sample is introduced into the ion source, where it is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV). The resulting positively charged ions are then accelerated and separated based on their mass-to-charge ratio (m/z).

Logical Workflow for Spectroscopic Analysis

The process of characterizing a chemical compound like this compound using spectroscopic methods follows a logical progression. This workflow ensures a comprehensive and accurate structural elucidation.

3-Bromothiobenzamide: A Versatile Building Block for Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

3-Bromothiobenzamide is a key bifunctional reagent that serves as a powerful building block in organic synthesis. Its structure, featuring a reactive thioamide group and a bromine-substituted aromatic ring, offers two distinct points for chemical modification. This dual reactivity makes it an exceptionally valuable precursor for the synthesis of a wide range of nitrogen- and sulfur-containing heterocyclic compounds, many of which are scaffolds of significant interest in medicinal chemistry and materials science. The strategic placement of the bromine atom at the meta-position allows for its participation in a variety of palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₆BrNS | [1] |

| Molecular Weight | 216.10 g/mol | [1] |

| Appearance | Likely a yellow or off-white solid | (Analogous to other thioamides) |

| CAS Number | 22726-01-8 (Anticipated) | (Inferred) |

| Solubility | Soluble in organic solvents like THF, Dioxane, DMF | (Inferred from reaction conditions) |

Note: Data is based on the closely related 4-Bromothiobenzamide and general chemical principles, as specific experimental values for the 3-bromo isomer were not found in the search results.

Core Synthetic Applications: Cross-Coupling Reactions

The bromine atom on the phenyl ring of this compound makes it an ideal substrate for various palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis for creating new carbon-carbon and carbon-nitrogen bonds.[2]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organohalide with an organoboron compound, typically a boronic acid or ester.[2] For this compound, this reaction allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the 3-position. The reaction proceeds via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[2][3]

General Reaction Scheme:

This protocol is adapted from general procedures for the Suzuki coupling of aryl bromides.[4][5][6]

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 mmol, 1.0 eq.), the desired boronic acid or ester (1.2 mmol, 1.2 eq.), and a base such as K₂CO₃ or K₃PO₄ (2.0 mmol, 2.0 eq.).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, a ligand.

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., Dioxane/H₂O 4:1, 10 mL).[4][6]

-

Reaction: Heat the mixture with vigorous stirring at 80-100 °C.[4] Monitor the reaction's progress using Thin Layer Chromatography (TLC). Typical reaction times are 12-24 hours.[4]

-

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[6]

| Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 18 | 85-95 |

| Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 90-98 |

Note: Yields are representative for Suzuki couplings of aryl bromides and should be optimized for this specific substrate.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[7][8] This reaction is invaluable for synthesizing internal alkynes, which are important precursors for pharmaceuticals and organic materials.[7] The reaction is typically co-catalyzed by palladium and copper salts in the presence of an amine base.[8][9]

General Reaction Scheme:

This protocol is based on standard Sonogashira conditions for aryl bromides.[10][11]

-

Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol, 1.0 eq.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper co-catalyst (CuI, 1-5 mol%).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Reagent Addition: Add an anhydrous amine solvent such as triethylamine (Et₃N) or a mixture of THF and Et₃N.[10] Add the terminal alkyne (1.2 mmol, 1.2 eq.) via syringe.

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed, as monitored by TLC.

-

Work-up: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with saturated aqueous NH₄Cl solution and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.[10]

| Catalyst (mol%) | Co-catalyst (mol%) | Base/Solvent | Temp (°C) | Time (h) | Yield (%) |

| PdCl₂(PPh₃)₂ (2) | CuI (1) | Et₃N/THF | 25-50 | 6-12 | 80-95 |

| Pd(PPh₃)₄ (3) | CuI (2) | Et₃N | 60 | 8 | 85-92 |

Note: Yields are representative for Sonogashira couplings of aryl bromides and should be optimized for this specific substrate.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds between aryl halides and amines.[12][13] This transformation is a cornerstone of medicinal chemistry for the synthesis of arylamines, which are prevalent in pharmaceuticals.[12][14] The reaction requires a palladium catalyst, a suitable phosphine ligand, and a base.[12][15]

General Reaction Scheme:

This protocol is adapted from established methods for the amination of aryl bromides.[14][16]

-

Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., BINAP, XPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.4 eq.) to a Schlenk tube.

-

Reagent Addition: Add this compound (1.0 mmol, 1.0 eq.) and the desired amine (1.2 mmol, 1.2 eq.).

-

Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.

-

Reaction: Seal the tube and heat the mixture with stirring at 80-110 °C for 4-24 hours, monitoring by TLC or LC-MS.[14]

-

Work-up: After cooling, quench the reaction with saturated aqueous NH₄Cl.[14] Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous Na₂SO₄.

-

Purification: After filtration and concentration, purify the crude product by flash column chromatography.

| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| Pd₂(dba)₃ (1) | BINAP (1.5) | NaOtBu | Toluene | 100 | 80-95 |

| Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Dioxane | 110 | 85-98 |

Note: Yields are representative for Buchwald-Hartwig aminations of aryl bromides and should be optimized for this specific substrate.

Core Synthetic Applications: Heterocycle Synthesis

The thioamide functionality of this compound is a versatile precursor for constructing various sulfur- and nitrogen-containing heterocycles, which are important pharmacophores.[17][18]

Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and reliable method for constructing the thiazole ring.[19][20] It involves the condensation reaction between a thioamide and an α-haloketone.[19][21] Using this compound, this reaction leads to the formation of 2-aryl-thiazole derivatives bearing the 3-bromophenyl substituent at the 2-position.

General Reaction Scheme:

This protocol is based on general Hantzsch synthesis procedures.[19][22]

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 eq.) and an α-haloketone (e.g., 2-bromoacetophenone, 1.0 mmol, 1.0 eq.) in a suitable solvent like ethanol or methanol (10 mL).[19]

-

Reaction: Heat the reaction mixture to reflux and stir for 2-4 hours. The reaction progress can be monitored by TLC.

-

Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration.

-

Work-up: Alternatively, pour the reaction mixture into a beaker containing a mild base solution (e.g., 5% Na₂CO₃) to neutralize the HBr formed during the reaction and precipitate the product.[19]

-

Purification: Collect the solid product by vacuum filtration, wash with water, and air dry.[19] If necessary, the product can be further purified by recrystallization from ethanol.

| α-Haloketone | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 2-Bromoacetophenone | Ethanol | 78 (Reflux) | 2 | 85-95 |

| Ethyl bromopyruvate | Methanol | 65 (Reflux) | 3 | 80-90 |

Note: Yields are representative for Hantzsch thiazole syntheses and should be optimized for these specific substrates.

Oxidative Cyclization to 1,2,4-Thiadiazoles

Aromatic thioamides can undergo oxidative cyclization to form 3,5-disubstituted-1,2,4-thiadiazoles. This transformation involves the dimerization of two thioamide molecules with the formal loss of H₂S and 2H⁺/2e⁻. Various oxidizing agents, including iodine or photocatalytic methods, can promote this reaction.[23][24][25][26]

General Reaction Scheme:

This protocol is based on iodine-mediated oxidative cyclizations.[25]

-

Reaction Setup: Dissolve this compound (1.0 mmol, 1.0 eq.) in a suitable solvent such as chloroform or 1,4-dioxane.

-

Reagent Addition: Add a base (e.g., K₂CO₃, 0.8 eq.) followed by the oxidizing agent (e.g., molecular iodine, I₂, 0.6 eq.).[25]

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating overnight (12-18 hours). Monitor the reaction by TLC.

-

Work-up: Quench the reaction by adding a 5% aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine. Extract the mixture with an organic solvent (e.g., ethyl acetate).[25]

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

| Oxidant | Base | Solvent | Temp (°C) | Yield (%) |

| I₂ | K₂CO₃ | Chloroform | 25 | 70-85 |

| Cu₂O (photocatalyst) | - | THF | 25 (light) | ~90 |

Note: Yields are representative. The photocatalytic method is based on conditions for general thiobenzamides and may require specific optimization.[23][24]

Visualization of Key Processes

Workflow for Cross-Coupling Reactions

The following diagram illustrates a typical workflow for performing a palladium-catalyzed cross-coupling reaction with this compound.

Catalytic Cycle of Suzuki-Miyaura Coupling

This diagram outlines the key steps in the palladium-catalyzed Suzuki-Miyaura coupling.

Reaction Pathway for Hantzsch Thiazole Synthesis

This diagram illustrates the mechanistic steps of the Hantzsch thiazole synthesis.

References

- 1. 4-Bromothiobenzamide | C7H6BrNS | CID 1549289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Yoneda Labs [yonedalabs.com]

- 3. youtube.com [youtube.com]

- 4. benchchem.com [benchchem.com]

- 5. rsc.org [rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 8. Sonogashira Coupling [organic-chemistry.org]

- 9. youtube.com [youtube.com]

- 10. youtube.com [youtube.com]

- 11. reddit.com [reddit.com]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. benchchem.com [benchchem.com]

- 15. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 16. rsc.org [rsc.org]

- 17. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 18. bepls.com [bepls.com]

- 19. chemhelpasap.com [chemhelpasap.com]

- 20. synarchive.com [synarchive.com]

- 21. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 22. derpharmachemica.com [derpharmachemica.com]

- 23. Photocatalytic oxidative cyclization of aromatic thioamides catalyzed by Cu2O rhombic dodecahedra - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 24. Photocatalytic oxidative cyclization of aromatic thioamides catalyzed by Cu 2 O rhombic dodecahedra - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D3TA08126E [pubs.rsc.org]

- 25. Frontiers | Molecular iodine-promoted oxidative cyclization for the synthesis of 1,3,4-thiadiazole-fused- [1,2,4]-thiadiazole incorporating 1,4-benzodioxine moiety as potent inhibitors of α-amylase and α-glucosidase: In vitro and in silico study [frontiersin.org]

- 26. Molecular Iodine-Promoted [3 + 2] Oxidative Cyclization for the Synthesis of Heteroarene-Fused [1,2,4] Thiadiazoles/Selenadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

Reactivity Profile of 3-Bromothiobenzamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromothiobenzamide is a versatile bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a thioamide group and a bromine-substituted aromatic ring, offers two distinct reactive centers. The thioamide moiety can participate in various cyclization reactions to form a range of heterocyclic scaffolds, and it can also influence the electronic properties of the benzene ring. The bromine atom at the 3-position provides a handle for a multitude of transition metal-catalyzed cross-coupling reactions, enabling the facile introduction of diverse substituents and the construction of complex molecular architectures. This guide provides a comprehensive overview of the reactivity profile of this compound, including its synthesis and key transformations, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to aid in its application in research and drug development.

Synthesis of this compound

This compound can be synthesized from readily available starting materials such as 3-bromobenzonitrile or 3-bromobenzaldehyde.

From 3-Bromobenzonitrile

A common and efficient method for the synthesis of primary thioamides is the addition of a sulfur nucleophile to a nitrile. This can be achieved using various reagents, with methods that avoid the handling of gaseous hydrogen sulfide being particularly favorable.

Table 1: Synthesis of this compound from 3-Bromobenzonitrile

| Reagents | Solvent | Temperature | Time | Yield (%) | Reference |

| NaSH·xH₂O, MgCl₂·6H₂O | DMF | Room Temp. | 2 h | ~90 | [1] |

| NaSH·xH₂O, Et₂NH·HCl | Dioxane/H₂O | 55 °C | 4-6 h | 85-95 | [2] |

| Dowex 1X8 (SH⁻ form), H₂S (g) | MeOH/H₂O | Room Temp. | 2-4 h | 80-90 | [3] |

Experimental Protocol: Synthesis from 3-Bromobenzonitrile using NaSH and MgCl₂

To a stirred slurry of 70% sodium hydrogen sulfide hydrate (1.2 equivalents) and magnesium chloride hexahydrate (0.6 equivalents) in anhydrous N,N-dimethylformamide (DMF), 3-bromobenzonitrile (1.0 equivalent) is added portion-wise at room temperature. The reaction mixture is stirred for 2 hours, after which it is poured into cold water. The resulting precipitate is collected by filtration, washed with water, and then with 1 N HCl. The crude product is recrystallized from a suitable solvent like ethanol to afford pure this compound.[1]

From 3-Bromobenzaldehyde (Willgerodt-Kindler Reaction)

The Willgerodt-Kindler reaction provides a direct route to thioamides from aldehydes. This reaction typically involves heating the aldehyde with sulfur and an amine, such as morpholine.[4][5] A modification of this reaction can be used to synthesize primary thioamides.

Table 2: Synthesis of this compound via Willgerodt-Kindler Reaction

| Reagents | Solvent | Temperature | Time | Yield (%) | Reference |

| Sulfur, aq. NH₃, Na₂S·9H₂O (cat.) | Dioxane | 100 °C | 12 h | 70-80 | [6] |

| Sulfur, Morpholine | Neat | 130 °C | 2-4 h | >90 | [7] |

Experimental Protocol: Willgerodt-Kindler Reaction

A mixture of 3-bromobenzaldehyde (1.0 equivalent), elemental sulfur (2.5 equivalents), and aqueous ammonia (excess) with a catalytic amount of sodium sulfide nonahydrate is heated in a sealed vessel at 100 °C for 12 hours.[6] After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Key Reactions of this compound

The dual functionality of this compound allows for a diverse range of chemical transformations, making it a valuable building block in the synthesis of complex molecules.

Cross-Coupling Reactions

The bromine atom on the aromatic ring serves as an excellent handle for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental for the formation of C-C and C-N bonds.

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an aryl halide and an organoboron compound. For this compound, this reaction allows for the introduction of various aryl or vinyl substituents at the 3-position.

Table 3: Representative Conditions for Suzuki-Miyaura Coupling of 3-Bromoaryl Amides/Thioamides

| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

| Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene/H₂O | 90 | 85-95 | [8][9] |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | Dioxane/H₂O | 100 | 92 | [10] |

| Indole-5-boronic acid | PdCl₂(PPh₃)₂ (7.5) | - | Na₂CO₃ | TFE | 90 | 63 |

Experimental Protocol: Suzuki-Miyaura Coupling

To a degassed mixture of this compound (1.0 equivalent), an arylboronic acid (1.2 equivalents), and a base such as potassium carbonate (2.0 equivalents) in a solvent mixture of toluene and water (e.g., 4:1), the palladium catalyst (e.g., Pd(OAc)₂ or Pd(PPh₃)₄, 2-5 mol%) and a phosphine ligand (if required) are added. The reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 12-24 hours. After completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the residue is purified by column chromatography.[8][9]

The Buchwald-Hartwig amination is a versatile method for forming carbon-nitrogen bonds by coupling an aryl halide with an amine. This reaction allows for the synthesis of N-aryl thiobenzamides, which are important scaffolds in medicinal chemistry.

Table 4: Representative Conditions for Buchwald-Hartwig Amination of 3-Bromoaryl Amides

| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

| Aniline | Pd₂(dba)₃ (1) | XPhos (4) | NaOtBu | Toluene | 100 | 85-95 | [11] |

| Morpholine | [Pd(cinnamyl)Cl]₂ (1.5) | DavePhos (6) | DBU | Toluene | 110 | 85 | [12] |

| Primary Amine | Pd(OAc)₂ (2) | BrettPhos (4) | K₃PO₄ | Dioxane | 100 | 80-90 | [13] |

Experimental Protocol: Buchwald-Hartwig Amination

In a glovebox or under an inert atmosphere, a reaction vessel is charged with the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos or BrettPhos, 2-8 mol%), and a base (e.g., NaOtBu or K₃PO₄, 1.4-2.0 equivalents). Anhydrous, degassed solvent (e.g., toluene or dioxane) is added, followed by this compound (1.0 equivalent) and the amine (1.2 equivalents). The vessel is sealed and heated to 80-110 °C for 12-24 hours. After cooling, the reaction mixture is diluted with an organic solvent, filtered through a pad of celite, and the filtrate is washed with water and brine. The organic layer is dried, concentrated, and the product is purified by column chromatography.[11][13]

References

- 1. 4-Bromothiobenzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 4. Willgerodt-Kindler Reaction [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. Efficient Synthesis of Thiobenzanilides by Willgerodt-Kindler Reaction with Base Catalysts [organic-chemistry.org]

- 7. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]

- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemrxiv.org [chemrxiv.org]

- 13. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to 3-Bromothiobenzamide: Precursors and Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromothiobenzamide, a versatile building block in medicinal chemistry and materials science. The document details its synthesis from various precursors, methods for derivatization, and the biological significance of the resulting compounds. It is intended to be a valuable resource for researchers and professionals engaged in the design and development of novel therapeutic agents and functional materials.

Core Compound: this compound

This compound is a thioamide derivative of benzoic acid featuring a bromine atom at the meta position of the phenyl ring. The presence of the thioamide group, a bioisostere of the amide group, imparts unique physicochemical properties, including altered hydrogen bonding capabilities, increased nucleophilicity of the sulfur atom, and modified metabolic stability. The bromine atom serves as a convenient synthetic handle for a variety of cross-coupling reactions, enabling the facile generation of diverse molecular scaffolds.

Physicochemical Data

| Property | Value |

| Molecular Formula | C₇H₆BrNS |

| Molecular Weight | 216.10 g/mol |

| CAS Number | 2227-62-5 |

| Appearance | (Predicted) Pale yellow solid |

| SMILES | NC(=S)c1cccc(Br)c1 |

| InChI | 1S/C7H6BrNS/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,(H2,9,10) |

Synthesis of this compound

The synthesis of this compound can be achieved through several synthetic routes, primarily involving the thionation of the corresponding amide or the reaction of the corresponding nitrile with a sulfur source.

Synthesis from 3-Bromobenzamide using Lawesson's Reagent

A common and efficient method for the synthesis of thioamides is the thionation of the corresponding amide using Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide)[1][2]. This reagent is preferred over phosphorus pentasulfide (P₄S₁₀) due to its milder reaction conditions and often higher yields[2][3].

Reaction Scheme:

Figure 1: Synthesis of this compound from 3-Bromobenzamide.

Experimental Protocol:

-

Materials:

-

3-Bromobenzamide

-

Lawesson's Reagent (0.5 - 0.6 equivalents)

-

Anhydrous toluene (or another inert solvent such as THF)

-

-

Procedure:

-

In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-Bromobenzamide in anhydrous toluene.

-

Add Lawesson's Reagent to the solution.

-

Heat the reaction mixture to reflux (approximately 110 °C for toluene) and monitor the progress of the reaction by Thin Layer Chromatography (TLC)[1][4].

-

Once the starting material is consumed, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by silica gel column chromatography, typically using a mixture of petroleum ether and ethyl acetate as the eluent[4]. An aqueous work-up prior to chromatography is recommended to remove phosphorus byproducts[3].

-

Precursor Synthesis: 3-Bromobenzamide

3-Bromobenzamide is readily prepared from 3-bromobenzoic acid. The carboxylic acid is first converted to the more reactive acyl chloride, which then reacts with ammonia to form the amide.

Workflow Diagram:

Figure 2: Synthetic workflow for 3-Bromobenzamide from 3-Bromobenzoic Acid.

Experimental Protocol: Synthesis of 3-Bromobenzamide from 3-Bromobenzoic Acid

-

Step 1: Synthesis of 3-Bromobenzoyl Chloride

-

To a solution of 3-bromobenzoic acid in an inert solvent (e.g., toluene), add thionyl chloride (SOCl₂) (typically 2-3 equivalents).

-

Gently reflux the mixture for 2-4 hours until the evolution of gas ceases.

-

Remove the excess thionyl chloride and solvent by distillation.

-

Purify the crude 3-bromobenzoyl chloride by vacuum distillation.

-

-

Step 2: Synthesis of 3-Bromobenzamide

-

Dissolve the purified 3-bromobenzoyl chloride in a suitable organic solvent (e.g., dichloromethane).

-

Bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonia.

-

Stir the reaction mixture until the reaction is complete (monitor by TLC).

-

Collect the precipitated 3-bromobenzamide by filtration, wash with water, and dry.

-

Spectroscopic Data for 3-Bromobenzamide:

| Technique | Key Data |

| ¹H NMR | Aromatic protons typically appear in the range of 7.2-8.0 ppm. The amide protons (NH₂) appear as a broad singlet. |

| ¹³C NMR | The carbonyl carbon (C=O) signal is expected around 168 ppm. Aromatic carbons appear in the 120-135 ppm region. |

| IR (cm⁻¹) | N-H stretch (amide): ~3400 and ~3200 (two bands for primary amide). C=O stretch (amide): ~1660. C-Br stretch: Below 800. |

Derivatives of this compound

The thioamide functionality and the bromine atom in this compound allow for the synthesis of a variety of derivatives, with 1,2,4-thiadiazoles being a prominent class.

Synthesis of 3,5-Diaryl-1,2,4-Thiadiazoles

Aryl thioamides, including this compound, can undergo condensation reactions to form 3,5-diaryl-1,2,4-thiadiazoles. One efficient method involves the reaction with methyl bromocyanoacetate[5].

Reaction Scheme:

Figure 3: Synthesis of 3,5-bis(3-bromophenyl)-1,2,4-thiadiazole.

Experimental Protocol:

-

Materials:

-

This compound

-

Methyl bromocyanoacetate

-

Methanol (or other suitable solvent)

-

-

Procedure:

-

Dissolve this compound in methanol at room temperature.

-

Add a slight excess of methyl bromocyanoacetate to the solution.

-

Stir the reaction mixture at room temperature. The reaction is often rapid, with the product precipitating out of the solution[5].

-

Collect the solid product by filtration, wash with cold methanol, and dry.

-

Biological and Pharmacological Significance of Thiobenzamide Derivatives

Thiobenzamide and its derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. The incorporation of the thioamide moiety can lead to compounds with potent anticancer, antimicrobial, and enzyme inhibitory properties.

Anticancer Activity

Thiobenzamide derivatives have been investigated as inhibitors of various enzymes implicated in cancer progression, including histone deacetylases (HDACs) and poly(ADP-ribose) polymerases (PARPs)[3][6][7].

-

HDAC Inhibition: The thioamide group can act as a zinc-binding group, which is a key feature of many HDAC inhibitors. For instance, 2-methylthiobenzamide derivatives have shown high potency and selectivity for HDAC3[6].

-

PARP Inhibition: The benzamide scaffold is a well-established pharmacophore in the design of PARP inhibitors. The replacement of the amide with a thioamide can modulate the binding affinity and pharmacokinetic properties of these inhibitors[4][8].

Signaling Pathway Diagram:

Figure 4: Simplified signaling pathways for HDAC and PARP inhibition by thiobenzamide derivatives.

Quantitative Data on Biological Activity

The following table summarizes the reported in vitro anticancer activity of selected thioamide and thiadiazole derivatives.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Piperazine N-thioamide derivative | MDA-PATC53 (Pancreatic) | 0.73 ± 0.08 | [9] |

| Piperazine N-thioamide derivative | PL45 (Pancreatic) | 1.14 ± 0.11 | [9] |

| Pyrazolinethioamide derivative | A549 (Lung) | 13.49 ± 0.17 | [9] |

| Pyrazolinethioamide derivative | Hela (Cervical) | 17.52 ± 0.25 | [9] |

| 1,3,4-Thiadiazole derivative | Huh-7 (Liver) | 10.11 | [1] |

| 1,3,4-Thiadiazole derivative | HCT-116 (Colon) | 6.56 | [1] |

Conclusion

This compound is a valuable and versatile platform for the synthesis of a wide range of derivatives with significant potential in drug discovery and materials science. The synthetic protocols outlined in this guide provide a solid foundation for the preparation of this core compound and its derivatives. The demonstrated anticancer activities of related thioamide and thiadiazole compounds highlight the importance of this scaffold in the development of novel therapeutic agents. Further exploration of the structure-activity relationships of this compound derivatives is warranted to unlock their full therapeutic potential.

References

- 1. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [1,2,4]Triazolo[3,4-b]benzothiazole Scaffold as Versatile Nicotinamide Mimic Allowing Nanomolar Inhibition of Different PARP Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An unexpected synthesis of 3,5-diaryl-1,2,4-thiadiazoles from thiobenzamides and methyl bromocyanoacetate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel Benzamide Derivatives: Synthesis and Bioactivity as Potent PARP-1 Inhibitors [kci.go.kr]

- 9. Privileged Scaffolds for Potent and Specific Inhibitors of Mono-ADP-Ribosylating PARPs | MDPI [mdpi.com]

An In-depth Technical Guide to the Crystal Structure Determination of 3-Bromothiobenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the current knowledge gap regarding the crystal structure of 3-Bromothiobenzamide. Despite the importance of thioamide moieties in medicinal chemistry and material science, a definitive crystal structure for the 3-bromo isomer has not been reported in the crystallographic literature. This document provides a comprehensive roadmap for its synthesis, crystallization, and subsequent crystal structure determination via single-crystal X-ray diffraction. By leveraging established protocols for related compounds, this guide offers a robust framework for researchers to successfully elucidate the three-dimensional arrangement of this compound, providing critical data for computational modeling, structure-activity relationship studies, and the rational design of new therapeutic agents and functional materials.

Introduction

Thioamides are a class of organic compounds characterized by the presence of a thioamide functional group (-C(=S)NR2). They are recognized for their diverse biological activities, including antibacterial, antifungal, and anticancer properties.[1][2][3][4] The substitution pattern on the aromatic ring of thiobenzamides can significantly influence their physicochemical properties and biological efficacy. While the crystal structure of the isomeric 4-Bromothiobenzamide has been well-documented, the structure of this compound remains undetermined.

The determination of a molecule's crystal structure is fundamental to understanding its properties. It provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for computational studies, such as docking simulations and molecular dynamics, and for the rational design of new molecules with improved characteristics. This guide outlines a detailed experimental approach to determine the currently unknown crystal structure of this compound.

Proposed Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be reliably achieved from its corresponding nitrile, 3-Bromobenzonitrile, through the addition of a sulfur source. A well-established and high-yielding method involves the use of sodium hydrogen sulfide and magnesium chloride in dimethylformamide (DMF).[5]

Materials:

-

3-Bromobenzonitrile

-

70% Sodium hydrogen sulfide hydrate (NaHS·xH2O)

-

Magnesium chloride hexahydrate (MgCl2·6H2O)

-

Dimethylformamide (DMF)

-

Deionized water

-

1 N Hydrochloric acid (HCl)

-

Chloroform

Procedure:

-

Prepare a slurry of 70% sodium hydrogen sulfide hydrate (2.0 equivalents) and magnesium chloride hexahydrate (1.0 equivalent) in DMF.

-

To this slurry, add 3-Bromobenzonitrile (1.0 equivalent) and stir the mixture at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into deionized water to precipitate the crude product.

-

Collect the solid by filtration.

-

Resuspend the crude product in 1 N HCl, stir, and filter again. Wash the solid with excess deionized water.

-

Recrystallize the purified product from chloroform to obtain crystals suitable for X-ray diffraction analysis.

Single Crystal Growth

The successful growth of single crystals is paramount for X-ray diffraction analysis. The following methods can be employed for this compound:

-

Slow Evaporation: Prepare a saturated solution of the purified compound in a suitable solvent (e.g., chloroform, ethanol, or acetone) in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent at room temperature.

-

Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile solvent in which the compound is less soluble (the anti-solvent). The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.

-

Cooling Crystallization: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then further cool it in a refrigerator or cold room.

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection and Structure Refinement

Data Collection: A suitable single crystal of this compound will be mounted on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector. Data collection will be performed at a controlled temperature, typically 100 K or 296 K, to minimize thermal vibrations. A series of diffraction images will be collected by rotating the crystal.

Structure Solution and Refinement: The collected diffraction data will be processed to determine the unit cell parameters and space group. The crystal structure will be solved using direct methods or Patterson methods and refined by full-matrix least-squares on F2. All non-hydrogen atoms will be refined anisotropically. Hydrogen atoms will be placed in geometrically calculated positions and refined using a riding model.

Predicted and Comparative Crystallographic Data

While the experimental data for this compound is yet to be determined, a comparison with the known data for 4-Bromothiobenzamide can provide valuable insights. The following tables summarize the expected data to be collected for this compound and the corresponding reported data for its 4-bromo isomer.

Table 1: Crystal Data and Structure Refinement Parameters

| Parameter | This compound (To be determined) | 4-Bromothiobenzamide[6] |

| Chemical formula | C7H6BrNS | C7H6BrNS |

| Formula weight | 216.10 | 216.10 |

| Crystal system | - | Monoclinic |

| Space group | - | P21/c |

| a (Å) | - | 19.6325 (11) |

| b (Å) | - | 10.6101 (6) |

| c (Å) | - | 7.8859 (5) |

| α (°) | - | 90 |

| β (°) | - | 100.078 (1) |

| γ (°) | - | 90 |

| Volume (Å3) | - | 1617.31 (16) |

| Z | - | 8 |

| Temperature (K) | - | 296 |

| Radiation (Å) | Mo Kα (0.71073) | Mo Kα (0.71073) |

| Reflections collected | - | 12968 |

| Independent reflections | - | 3911 |

| Rint | - | 0.025 |

| Final R indices [I > 2σ(I)] | - | R1 = 0.035, wR2 = 0.087 |

| R indices (all data) | - | R1 = 0.052, wR2 = 0.094 |

Table 2: Selected Bond Lengths (Å) and Angles (°) (Hypothetical for this compound)

| Bond/Angle | This compound (Expected) | 4-Bromothiobenzamide (Molecule 1 / Molecule 2)[6] |

| C-S | ~1.67 | 1.668(3) / 1.670(3) |

| C-N | ~1.32 | 1.319(4) / 1.321(4) |

| C-Caromatic | ~1.49 | 1.492(4) / 1.493(4) |

| C-Br | ~1.90 | 1.903(3) / 1.905(3) |

| S-C-N | ~123 | 123.4(2) / 123.2(2) |

| S-C-Caromatic | ~120 | 120.3(2) / 120.5(2) |

| N-C-Caromatic | ~116 | 116.3(3) / 116.3(3) |

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the proposed workflow for the synthesis and structural determination of this compound.

Logical Relationship of Structural Data

The following diagram outlines the logical flow from experimental data to the final structural parameters.

Potential Significance and Applications

The determination of the crystal structure of this compound will provide valuable data for several fields. In medicinal chemistry, it will enable more accurate structure-based drug design efforts targeting enzymes and receptors where the thioamide moiety can act as a key interacting group. The precise knowledge of intermolecular interactions, such as hydrogen bonding and halogen bonding, will inform the design of co-crystals and new pharmaceutical formulations. In material science, understanding the crystal packing will aid in the development of new organic materials with tailored electronic and optical properties.

Conclusion

This technical guide has outlined a clear and detailed pathway for the synthesis and definitive structural characterization of this compound. By following the proposed experimental protocols, researchers can successfully obtain high-quality single crystals and determine their three-dimensional structure using X-ray diffraction. The resulting data will be a valuable addition to the structural chemistry landscape, providing a solid foundation for future research in drug discovery and materials science.

References

- 1. Characterization of the promoting activity of thiobenzamide on liver carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biological activity of 4-(4-bromophenyl)-thiosemicarbazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Biological activity of 2-hydroxythiobenzanilides and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

Navigating the Safety Landscape of 3-Bromothiobenzamide: A Technical Guide for Researchers

Disclaimer: A specific Safety Data Sheet (SDS) for 3-Bromothiobenzamide was not available in the public domain at the time of this writing. The following guide is constructed based on general principles of chemical safety and data extrapolated from the closely related analogue, 4-Bromothiobenzamide. This information should be used as a preliminary guide for risk assessment and not as a substitute for a substance-specific SDS. Researchers are strongly advised to perform a thorough risk assessment and, if possible, obtain a substance-specific SDS from the supplier before handling this compound.

Executive Summary

This technical guide provides a comprehensive overview of the potential hazards and recommended handling precautions for this compound, a compound for which specific safety data is limited. Aimed at researchers, scientists, and drug development professionals, this document outlines a framework for safe laboratory conduct, including hazard identification, personal protective equipment (PPE), exposure controls, and emergency procedures. All quantitative data presented is based on the analogue 4-Bromothiobenzamide and must be interpreted with caution.

Hazard Identification and Classification

While specific GHS (Globally Harmonized System) classification for this compound is not available, the data for 4-Bromothiobenzamide indicates potential hazards that should be considered as a baseline for risk assessment.

GHS Classification (Based on 4-Bromothiobenzamide)

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction |

Data derived from the Safety Data Sheet for 4-Bromothiobenzamide.

GHS Label Elements (Based on 4-Bromothiobenzamide)

| Pictogram | Signal Word | Hazard Statements |

|

| Warning | H302: Harmful if swallowedH317: May cause an allergic skin reaction |

Data derived from the Safety Data Sheet for 4-Bromothiobenzamide.

Precautionary Measures and Handling

Given the uncharacterized nature of this compound, a conservative approach to handling is essential. All work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Precautionary Statements (Based on 4-Bromothiobenzamide)

| Type | Code | Statement |

| Prevention | P280 | Wear protective gloves/protective clothing. |

| Response | P301 + P330 + P331 | IF SWALLOWED: rinse mouth. Do NOT induce vomiting. |

| Response | P312 | Call a POISON CENTER or doctor if you feel unwell. |

| Response | P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |

| Response | P333 + P313 | If skin irritation or rash occurs: Get medical advice/attention. |

Data derived from the Safety Data Sheet for 4-Bromothiobenzamide.[1]

Exposure Controls and Personal Protection

A multi-layered approach to personal protection is critical to minimize the risk of exposure.

Engineering Controls

| Control Type | Recommendation |

| Ventilation | Work should be performed in a certified chemical fume hood. |

| Eyewash & Safety Shower | An operational and easily accessible eyewash station and safety shower are mandatory in the immediate work area. |

Personal Protective Equipment (PPE)

| Body Area | Equipment | Specification |

| Eye/Face | Safety Glasses with Side Shields or Goggles | Must conform to EN 166 or equivalent. |

| Hands | Chemical-Resistant Gloves | Nitrile rubber is often a suitable choice, but glove compatibility should be verified. |

| Skin/Body | Laboratory Coat | Long-sleeved and properly fastened. |

| Respiratory | Not typically required with adequate engineering controls | If dusts or aerosols may be generated, a NIOSH-approved respirator may be necessary based on a formal risk assessment. |

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

| Exposure Route | First Aid Protocol |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms occur. |

| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation or rash occurs, seek medical advice. |